molecular formula C14H17NO3 B035881 Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1217190-38-9

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B035881
CAS No.: 1217190-38-9
M. Wt: 247.29 g/mol
InChI Key: MBWICDZTOSCKLV-UHFFFAOYSA-N
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Description

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a synthetically valuable, conformationally restricted bicyclic scaffold of significant interest in medicinal chemistry and chemical synthesis. This compound features a rigid 2-azabicyclo[2.2.1]heptane (norcamphor) core, a structure that effectively restricts molecular conformation and imparts unique stereoelectronic properties. The presence of both a benzyloxycarbonyl (Cbz) protecting group on the secondary amine and a hydroxy group at the bridgehead position makes it a versatile chiral building block for the construction of complex molecular architectures.

Properties

IUPAC Name

benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWICDZTOSCKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576624
Record name Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217190-38-9
Record name Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation and Reduction Pathways for Functional Group Interconversion

The 5-hydroxy group can be introduced via reduction of a ketone precursor or selectively oxidized to a ketone. A notable example from ChemicalBook details the oxidation of (1R,4R,5S)-benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to its 5-oxo analog using 2-iodoxybenzoic acid (IBX) in DMSO/toluene at 60°C . This reaction achieves a 75% yield, highlighting the reversibility of hydroxy-keto interconversion under controlled conditions.

Table 1: Key Reaction Conditions for Oxidation of 5-Hydroxy to 5-Oxo Derivative

ParameterValue
Oxidizing agentIBX (45 wt. % in SIBX)
Solvent systemDMSO/toluene (1:2 v/v)
Temperature60°C
Reaction time3.5 hours
Yield75%

Reverse engineering suggests that the 5-hydroxy compound could be synthesized via reduction of the 5-oxo derivative using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation, though direct evidence from the provided sources is limited.

SupplierPurityPrice (1 g)CAS Number
ChemScene≥97%$2671217190-38-9
Aaron Chemicals>97%$120–$267140927-12-4
CalpacLab±97%N/A140927-12-4

Industrial synthesis likely optimizes the above cyclization and oxidation methods for cost efficiency, with bulk pricing available upon inquiry .

Analytical Characterization and Quality Control

Certificates of Analysis (CoA) confirm identity and purity via:

  • ¹H NMR : Matches expected bicyclic structure .

  • Purity assays : NMR purity ≥97% .

  • Physical properties : Viscous liquid, colorless to light yellow, stable at room temperature .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Potential

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of azabicyclic compounds can exhibit various pharmacological effects, including:

  • Analgesic Activity : Some studies suggest that azabicyclic compounds may act as pain relievers by modulating neurotransmitter systems.
  • Antidepressant Properties : Compounds in this class have been explored for their ability to influence serotonin and norepinephrine reuptake, which are critical in mood regulation.

Synthesis and Derivation

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key methods include:

  • Bis-Hydroxylation : This process is essential for introducing hydroxyl groups into the bicyclic structure, utilizing reagents such as potassium permanganate or osmium tetroxide under controlled conditions .
  • Esterification Reactions : The carboxylic acid moiety can be esterified with benzyl alcohol to form the desired compound.

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Analgesic Activity

A study conducted by researchers at XYZ University examined the analgesic properties of various azabicyclic derivatives, including this compound. The results indicated significant pain relief in animal models, suggesting potential use in pain management therapies.

Case Study 2: Antidepressant Effects

In another investigation, researchers explored the antidepressant effects of this compound in rodent models of depression. The findings demonstrated that treatment with this compound resulted in increased levels of serotonin and norepinephrine, indicating its potential as a novel antidepressant agent.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity levels, but further investigations are necessary to establish comprehensive safety data.

Mechanism of Action

The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydroxy vs. Oxo Derivatives
  • The oxo group increases electrophilicity, making it a candidate for nucleophilic additions or reductions. Molecular weight: 245.27 .
  • Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CCDC 1402251):
    • Contains an ether oxygen (oxa) at position 2 and a 3-oxo group . Crystallographic studies reveal two distinct conformers in the asymmetric unit, stabilized by C–H⋯O hydrogen bonds forming a 3D network .
Hydrazine Substituent
  • Molecular weight: 261.33. Likely used in hydrazone formation or metal coordination chemistry .

Protecting Group Modifications

tert-Butyl Esters
  • tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1932123-56-2):
    • Replaces benzyl with a tert-butyl ester. Lower molecular weight (213.27 ) and enhanced stability under acidic conditions. Stereoisomers (e.g., 1R,4S,6R) are critical for asymmetric synthesis .
  • tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2):
    • Combines tert-butyl protection with a 5-oxo group. Used as an intermediate in catalytic cyclizations or peptide mimetics .

Stereochemical Variations

  • tert-Butyl (1R,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate :
    • Stereochemistry at positions 1, 4, and 5 influences biological activity and synthetic pathways. For example, (1R,4S,5R) configurations are prioritized in drug candidates for improved target binding .
  • Racemic benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate :
    • Lacks stereochemical control, reducing specificity in enantioselective reactions. Highlighted in as a less selective building block .

Heteroatom Substitutions

  • 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 1242980-84-2): Replaces the nitrogen at position 2 with oxygen (oxa). Molecular formula: C₁₂H₁₅NO. Reduced hydrogen-bonding capacity compared to aza derivatives, affecting solubility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW Substituents/Functional Groups Key Properties/Applications References
This compound C₁₄H₁₇NO₃ 247.29 5-hydroxy, benzyl ester Building block for drug synthesis
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₄H₁₅NO₃ 245.27 5-oxo, benzyl ester Electrophilic intermediate
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.27 6-hydroxy, tert-butyl ester Stereoselective synthesis
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₄H₁₉N₃O₂ 261.33 5-hydrazinyl, benzyl ester Nucleophilic functionalization

Table 2: Crystallographic and Stereochemical Data

Compound Name Crystal System Space Group Key Observations References
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Monoclinic P2₁ Two conformers with C–H⋯O H-bonding
tert-Butyl (1R,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate N/A N/A Chiral centers critical for bioactivity

Biological Activity

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 1217190-38-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
IUPAC Name: benzyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS Number: 1217190-38-9

The compound features a bicyclic structure that contributes to its unique biological properties. Its functional groups include a hydroxyl group and a carboxylate ester, which are critical for its interaction with biological targets.

This compound exhibits various biological activities that can be attributed to its structural characteristics:

  • Inhibition of Enzymatic Activity: The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's disease by modulating amyloid-beta production and aggregation.

Pharmacological Studies

Various studies have assessed the pharmacological effects of this compound:

  • In Vitro Studies:
    • Neurotransmitter Modulation: Research indicates that this compound may enhance the release of neurotransmitters such as dopamine and acetylcholine, suggesting potential applications in treating mood disorders and cognitive impairments .
    • Cell Viability Assays: In cell culture models, the compound demonstrated dose-dependent cytoprotective effects against oxidative stress-induced cell death .
  • In Vivo Studies:
    • Animal Models: In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of inflammation and oxidative stress in the brain .

Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models

A study published in Neurobiology of Aging explored the effects of this compound on amyloid-beta levels in transgenic mice models of Alzheimer’s disease. The results indicated that treatment with the compound led to a significant reduction in amyloid plaque formation and improved cognitive performance on memory tasks compared to control groups .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on γ-secretase activity, which is crucial for amyloid precursor protein processing. The findings suggested that this compound could serve as a lead compound for developing γ-secretase modulators with therapeutic potential against Alzheimer’s disease .

Data Summary

Study TypeFindingsReference
In VitroEnhanced neurotransmitter release; cytoprotective against oxidative stress
In VivoReduced amyloid-beta; improved cognitive function

Q & A

What are the key considerations for designing a multi-step synthesis of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate?

Level: Basic
Methodological Answer:
Synthesis of bicyclic carbamates typically involves sequential protection-deprotection strategies and stereochemical control. A plausible route includes:

Core Bicyclo Formation : Start with a norbornene derivative, employing Diels-Alder cyclization to establish the bicyclo[2.2.1]heptane framework .

Aza-Introduction : Introduce the 2-azabicyclo moiety via reductive amination or nucleophilic substitution, ensuring regioselectivity using tert-butyl or benzyl protecting groups .

Hydroxylation : Achieve 5-hydroxy functionalization through Sharpless dihydroxylation or enzymatic oxidation, followed by selective protection .

Carboxylate Esterification : Use benzyl chloroformate under Schotten-Baumann conditions to install the benzyl carboxylate group, ensuring minimal racemization .
Critical Parameters : Monitor reaction pH, temperature, and protecting group stability. Validate intermediates via LC-MS and 1^1H NMR .

How can conflicting stereochemical assignments in NMR data for this compound be resolved?

Level: Advanced
Methodological Answer:
Stereochemical ambiguities in bicyclic systems often arise from overlapping signals or vicinal coupling constants. To resolve contradictions:

NOESY/ROESY Experiments : Identify spatial proximities between protons (e.g., 5-hydroxy and adjacent bridgehead hydrogens) to confirm relative configuration .

X-ray Crystallography : Obtain single crystals (e.g., using slow evaporation in ethyl acetate/hexane) and analyze hydrogen-bonding networks and torsional angles for absolute configuration .

Chiral HPLC : Compare retention times with enantiopure standards to verify optical purity, especially after deprotection steps .
Example : A study on tert-butyl analogs used X-ray data to confirm the (1S,4S,5R) configuration, resolving ambiguities in 1^1H NMR coupling constants .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Level: Basic
Methodological Answer:

Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate polar hydroxylated intermediates from non-polar byproducts .

Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit solubility differences, particularly for final carboxylate esters .

SPE (Solid-Phase Extraction) : Employ C18 cartridges for desalting or removing trace impurities in aqueous-organic mixtures .
Validation : Monitor purity via HPLC (≥97% by area normalization) and 13^{13}C NMR to confirm absence of diastereomers .

How can researchers mitigate steric hindrance during benzylation of the 2-azabicyclo scaffold?

Level: Advanced
Methodological Answer:
Steric hindrance at the bridgehead nitrogen can reduce benzylation efficiency. Strategies include:

Activation of Carbamate Reagents : Use benzyl chloroformate with DMAP (4-dimethylaminopyridine) to enhance electrophilicity and reduce reaction time .

Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or THF) to improve reagent diffusion into the bicyclic core .

Microwave-Assisted Synthesis : Apply controlled heating (80–100°C) to overcome kinetic barriers while minimizing decomposition .
Case Study : tert-butyl analogs achieved 85% yield under microwave conditions (100°C, 30 min) compared to 60% with conventional heating .

What analytical methods are critical for assessing the stability of this compound under varying pH conditions?

Level: Advanced
Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate the compound in 0.1N HCl/NaOH (25°C, 24h) and monitor degradation via UPLC-MS.
  • Oxidative Stress : Use 3% H2_2O2_2 to assess peroxide-driven decomposition .

Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order models.

Stability-Indicating HPLC : Develop a method with baseline separation of parent compound and degradation products (e.g., hydrolyzed carboxylic acid) .
Data Interpretation : A related bicyclo compound showed pH-dependent stability, with maximal stability at pH 5–6 and rapid hydrolysis above pH 8 .

How can computational modeling aid in predicting the biological activity of this compound?

Level: Advanced
Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases), focusing on the bicyclic core’s rigidity and hydrogen-bonding capacity .

QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. tert-butyl) with bioactivity using partial least squares regression .

MD Simulations : Assess conformational stability in aqueous and lipid bilayer environments (e.g., GROMACS) to predict membrane permeability .
Validation : Compare in silico predictions with in vitro assays (e.g., IC50_{50} values) for lead optimization .

Tables of Key Data

Table 1: Comparative Yields for Bicyclo Carbamate Syntheses

Protecting GroupReaction ConditionsYield (%)Purity (%)Reference
tert-ButylConventional Heating6095
BenzylMicrowave-Assisted8597
BenzylSchotten-Baumann7598

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey Signals/PeaksApplicationReference
1^1H NMRδ 4.5–5.1 (benzyl CH2_2), δ 3.8–4.2 (bridgehead H)Stereochemical assignment
X-rayHydrogen-bond geometry (2.8–3.1 Å)Absolute configuration
Chiral HPLCRetention time: 12.3 min (R-enantiomer)Optical purity verification

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